2-methoxy-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
2-methoxy-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.14567842 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Properties
The scientific research applications of 2-methoxy-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide primarily revolve around its potential in pharmacology, particularly in the design and synthesis of compounds with specific therapeutic activities. One area of focus is the development of novel compounds with anti-inflammatory and analgesic properties. For instance, a study outlined the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, highlighting their inhibitory activities on cyclooxygenase-1 and cyclooxygenase-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another significant application is in the realm of serotonin receptor agonism. Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, showing promising pharmacological profiles for enhancing gastrointestinal motility, which could lead to new treatments for gastrointestinal disorders (Sonda et al., 2003).
Neuroleptic Activity and Dopamine Receptor Ligands
Research into benzamide derivatives has also explored their neuroleptic activity, particularly focusing on their role as dopamine D(3) receptor ligands. Modifications to the benzamide structure have led to compounds displaying moderate to high affinity for the D(3) receptor, indicating potential applications in treating psychosis or related conditions (Leopoldo et al., 2002).
Additionally, the synthesis and evaluation of benzamides as neuroleptics have been detailed, showing a correlation between structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research has contributed to identifying potent drugs with fewer side effects for psychosis treatment, with some compounds showing significant potency compared to existing treatments like haloperidol and metoclopramide (Iwanami et al., 1981).
Properties
IUPAC Name |
2-methoxy-N-(4-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-6-8-16(9-7-15)21-20(23)18-14-17(10-11-19(18)26-2)27(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFZLPVGQXAQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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